Cas no 900641-64-7 (2-(ethylamino)-N-(2-methoxyphenyl)acetamide)

2-(ethylamino)-N-(2-methoxyphenyl)acetamide 化学的及び物理的性質
名前と識別子
-
- 2-(ethylamino)-N-(2-methoxyphenyl)acetamide
-
- MDL: MFCD04628442
- インチ: 1S/C11H16N2O2/c1-3-12-8-11(14)13-9-6-4-5-7-10(9)15-2/h4-7,12H,3,8H2,1-2H3,(H,13,14)
- InChIKey: IJULYUFRVVVJST-UHFFFAOYSA-N
- SMILES: O(C)C1C=CC=CC=1NC(CNCC)=O
計算された属性
- 水素結合ドナー数: 2
- 氢键受体数量: 3
- 重原子数量: 15
- 回転可能化学結合数: 5
- 複雑さ: 197
- XLogP3: 1
- トポロジー分子極性表面積: 50.4
2-(ethylamino)-N-(2-methoxyphenyl)acetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | E572545-500mg |
2-(ethylamino)-N-(2-methoxyphenyl)acetamide |
900641-64-7 | 500mg |
$ 340.00 | 2022-06-05 | ||
TRC | E572545-50mg |
2-(ethylamino)-N-(2-methoxyphenyl)acetamide |
900641-64-7 | 50mg |
$ 70.00 | 2022-06-05 | ||
Enamine | EN300-34486-0.05g |
2-(ethylamino)-N-(2-methoxyphenyl)acetamide |
900641-64-7 | 95% | 0.05g |
$46.0 | 2023-09-03 | |
1PlusChem | 1P019MKN-50mg |
2-(ethylamino)-N-(2-methoxyphenyl)acetamide |
900641-64-7 | 95% | 50mg |
$110.00 | 2025-03-03 | |
A2B Chem LLC | AV27975-500mg |
2-(ethylamino)-N-(2-methoxyphenyl)acetamide |
900641-64-7 | 95% | 500mg |
$243.00 | 2024-05-20 | |
1PlusChem | 1P019MKN-500mg |
2-(ethylamino)-N-(2-methoxyphenyl)acetamide |
900641-64-7 | 95% | 500mg |
$291.00 | 2025-03-03 | |
A2B Chem LLC | AV27975-250mg |
2-(ethylamino)-N-(2-methoxyphenyl)acetamide |
900641-64-7 | 95% | 250mg |
$146.00 | 2024-05-20 | |
A2B Chem LLC | AV27975-1g |
2-(ethylamino)-N-(2-methoxyphenyl)acetamide |
900641-64-7 | 95% | 1g |
$334.00 | 2024-05-20 | |
A2B Chem LLC | AV27975-5g |
2-(ethylamino)-N-(2-methoxyphenyl)acetamide |
900641-64-7 | 95% | 5g |
$904.00 | 2024-05-20 | |
1PlusChem | 1P019MKN-100mg |
2-(ethylamino)-N-(2-methoxyphenyl)acetamide |
900641-64-7 | 95% | 100mg |
$142.00 | 2025-03-03 |
2-(ethylamino)-N-(2-methoxyphenyl)acetamide 関連文献
-
A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
-
Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
-
Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
-
Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
-
Zhimin Dong,Zifan Li,Yue Feng,Wenjie Dong,Ting Wang,Zhongping Cheng,Youqun Wang,Ying Dai,Xiaohong Cao,Yuhui Liu Environ. Sci.: Nano, 2021,8, 2372-2385
-
Qiurong Shi,Younghwan Cha,Yang Song,Jung-In Lee,Chengzhou Zhu,Xiaoyu Li,Min-Kyu Song,Dan Du,Yuehe Lin Nanoscale, 2016,8, 15414-15447
-
Jingxiang Pang RSC Adv., 2019,9, 20982-20988
-
Flavien Ponsot,Léo Bucher,Nicolas Desbois,Yoann Rousselin,Pritam Mondal,Charles H. Devillers,Claude P. Gros,Rahul Singhal,Ganesh D. Sharma J. Mater. Chem. C, 2019,7, 9655-9664
-
Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
-
Carmine Coluccini,Dario Pasini,Angelo Taglietti Dalton Trans., 2007, 1588-1592
2-(ethylamino)-N-(2-methoxyphenyl)acetamideに関する追加情報
Introduction to 2-(ethylamino)-N-(2-methoxyphenyl)acetamide (CAS No. 900641-64-7) and Its Recent Applications in Chemical Biology
2-(ethylamino)-N-(2-methoxyphenyl)acetamide, identified by the CAS number 900641-64-7, is a significant compound in the realm of chemical biology and pharmaceutical research. This amide derivative, characterized by its ethylamino and methoxyphenyl substituents, has garnered attention due to its versatile structural properties and potential biological activities. The compound's molecular framework, featuring a phenyl ring with a methoxy group at the 2-position and an acetamide moiety linked to an ethylamino group, positions it as a valuable scaffold for further chemical modifications and functionalization.
The structural features of 2-(ethylamino)-N-(2-methoxyphenyl)acetamide contribute to its unique chemical behavior, making it a candidate for various applications in drug discovery and material science. The presence of the acetamide group enhances its solubility in polar solvents, while the ethylamino side chain provides a site for hydrogen bonding interactions. These properties are particularly relevant in the design of bioactive molecules that require specific interactions with biological targets.
In recent years, there has been growing interest in exploring the pharmacological potential of 2-(ethylamino)-N-(2-methoxyphenyl)acetamide. Its structural motif resembles several known bioactive compounds, suggesting that it may exhibit similar or novel therapeutic effects. Preliminary studies have indicated that derivatives of this compound may interact with enzymes and receptors involved in inflammatory pathways, making them promising candidates for developing anti-inflammatory agents.
One of the most compelling aspects of 2-(ethylamino)-N-(2-methoxyphenyl)acetamide is its role as a building block in medicinal chemistry. Researchers have utilized this compound to synthesize more complex molecules with enhanced biological activity. For instance, modifications to the phenyl ring or the amide group can lead to compounds with improved selectivity and potency against specific disease targets. This flexibility underscores the importance of 2-(ethylamino)-N-(2-methoxyphenyl)acetamide in drug development pipelines.
The synthesis of 2-(ethylamino)-N-(2-methoxyphenyl)acetamide involves multi-step organic reactions that highlight its synthetic accessibility. The process typically begins with the condensation of ethylamine with 2-methoxybenzoic acid under controlled conditions, followed by purification steps to isolate the desired product. Advances in synthetic methodologies have enabled more efficient and scalable production of this compound, facilitating its use in large-scale research initiatives.
Recent advancements in computational chemistry have further enhanced the understanding of 2-(ethylamino)-N-(2-methoxyphenyl)acetamide's interactions with biological systems. Molecular modeling studies have revealed insights into how this compound binds to target proteins, providing valuable information for rational drug design. These computational approaches complement experimental efforts by predicting potential drug candidates and optimizing their structures for improved efficacy.
The applications of 2-(ethylamino)-N-(2-methoxyphenyl)acetamide extend beyond pharmaceuticals into materials science. Its ability to form stable complexes with other molecules makes it useful in designing novel materials with specific functionalities. For example, researchers have explored its use in creating functional coatings or polymers that exhibit unique chemical properties.
In conclusion, 2-(ethylamino)-N-(2-methoxyphenyl)acetamide (CAS No. 900641-64-7) is a multifaceted compound with significant potential in chemical biology and pharmaceutical research. Its structural features, synthetic accessibility, and biological activity make it a valuable tool for drug discovery and material science applications. As research continues to uncover new applications for this compound, its importance in advancing scientific knowledge is likely to grow.
900641-64-7 (2-(ethylamino)-N-(2-methoxyphenyl)acetamide) Related Products
- 1694365-02-0(1-Azido-3-iodo-2-methylbenzene)
- 1864739-96-7(3-(Azetidine-1-carbonyl)-5-bromopyridin-2-amine)
- 935278-73-2(tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrole-1-carboxylate)
- 2680534-50-1(1-(hydroxymethyl)bicyclo3.2.0heptan-2-one)
- 1807941-00-9((1S)-1-3-Fluoro-4-(1H-pyrazol-1-yl)phenylethan-1-amine Hydrochloride)
- 1440962-09-3(7-Thiaspiro[3.5]nonan-2-one)
- 99-68-3(Carboxymethylmercaptosuccinic acid)
- 181212-90-8(1-tert-Butyl 2-methyl aziridine-1,2-dicarboxylate)
- 1806007-76-0(5-Chloro-2,4-difluoro-3-(difluoromethyl)pyridine)
- 1805059-62-4(3-(Difluoromethyl)-6-fluoro-4-(trifluoromethyl)pyridine-2-carboxylic acid)




